molecular formula C24H32N4O3 B2417697 1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1170938-20-1

1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No.: B2417697
CAS No.: 1170938-20-1
M. Wt: 424.545
InChI Key: QMHLHXFZFHVFEQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Exploration of Urea Derivatives as Cardiac Myosin Activators

Urea derivatives, including the structure , have been investigated for their potential as selective cardiac myosin ATPase activators. This exploration aims to treat systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth myosins, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Manickam et al., 2017).

Synthesis and Structural Analysis of Phenyl Urea Derivatives

The synthesis and structure-activity relationships of phenyl urea derivatives, including those similar to the chemical in focus, have been analyzed for their potential as neuropeptide Y5 (NPY5) receptor antagonists. These studies aim to optimize in vitro potency and functional activity, providing insights into the development of potential treatments for conditions involving the NPY5 receptor (Fotsch et al., 2001).

Anticancer Investigations of Urea Derivatives

Various urea derivatives, akin to the structure , have been synthesized and subjected to enzyme inhibition assays and anticancer investigations. This research evaluates the potential of these compounds in inhibiting various enzymes and their effects on cancer cell lines, highlighting the potential of urea derivatives in cancer therapeutics (Mustafa et al., 2014).

Development of Novel Urea Derivatives for Gelation Applications

The synthesis of quinoline urea derivatives has led to the exploration of their gelator behavior in the formation of Ag-complexes. This research investigates the potential of these compounds in creating gels with tunable physical properties, indicating applications in various industries ranging from pharmaceuticals to materials science (Braga et al., 2013).

Synthesis of Urea Derivatives as Enzyme Inhibitors

The synthesis of urea derivatives has been explored for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies contribute to understanding the therapeutic potential of urea derivatives in treating diseases related to enzyme dysregulation (Sujayev et al., 2016).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-3-31-23-7-5-4-6-20(23)26-24(29)25-17-22(28-12-14-30-15-13-28)18-8-9-21-19(16-18)10-11-27(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLHXFZFHVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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